![molecular formula C11H16O2Si B11895970 Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]- CAS No. 26205-41-4](/img/structure/B11895970.png)
Ethanone, 1-phenyl-2-[(trimethylsilyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-2-((trimethylsilyl)oxy)ethanone is an organic compound with the molecular formula C11H16OSi. It is a silyl ether derivative of acetophenone, where the hydroxyl group is replaced by a trimethylsilyl group. This compound is of interest in organic synthesis due to its unique reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone can be synthesized through the reaction of acetophenone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods: While specific industrial production methods for 1-Phenyl-2-((trimethylsilyl)oxy)ethanone are not widely documented, the general approach involves large-scale synthesis using similar reagents and conditions as in laboratory settings, with additional purification steps to ensure product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halides or other nucleophiles can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of phenylacetaldehyde or benzaldehyde.
Reduction: Formation of 1-phenyl-2-hydroxyethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Phenyl-2-((trimethylsilyl)oxy)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving silyl ethers.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-2-((trimethylsilyl)oxy)ethanone involves its reactivity as a silyl ether. The trimethylsilyl group can be cleaved under acidic or basic conditions, revealing the reactive hydroxyl group. This reactivity allows it to participate in various chemical transformations, making it a valuable intermediate in organic synthesis.
Comparación Con Compuestos Similares
- 1-Phenyl-2-trimethylsilanyl-ethanone
- 1-Phenyl-1-(trimethylsilyloxy)ethylene
- 1-Phenyl-2-(trimethylsilyl)acetylene
Comparison: 1-Phenyl-2-((trimethylsilyl)oxy)ethanone is unique due to its stability and reactivity as a silyl ether. Compared to other similar compounds, it offers a balance of stability and reactivity, making it versatile for various synthetic applications. For instance, 1-Phenyl-2-trimethylsilanyl-ethanone is more reactive due to the presence of the trimethylsilanyl group, while 1-Phenyl-1-(trimethylsilyloxy)ethylene is less stable due to the presence of the vinyl group.
Propiedades
Número CAS |
26205-41-4 |
|---|---|
Fórmula molecular |
C11H16O2Si |
Peso molecular |
208.33 g/mol |
Nombre IUPAC |
1-phenyl-2-trimethylsilyloxyethanone |
InChI |
InChI=1S/C11H16O2Si/c1-14(2,3)13-9-11(12)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clave InChI |
ZRLFPEKFTDGLJS-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)OCC(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


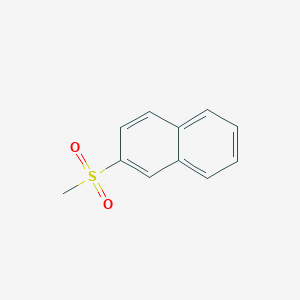
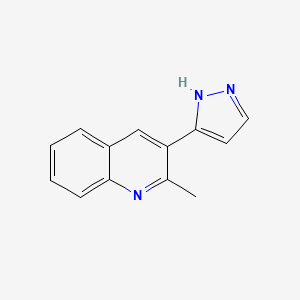
![(3R)-8-Oxa-1-thia-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B11895897.png)


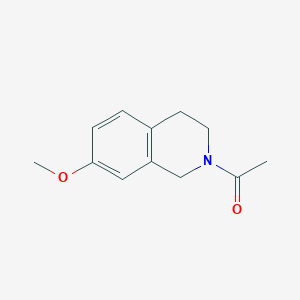
![Methyl 6-cyanoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11895912.png)
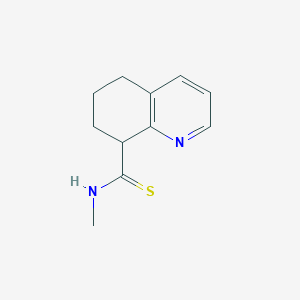
![Methyl (2-hydroxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11895930.png)
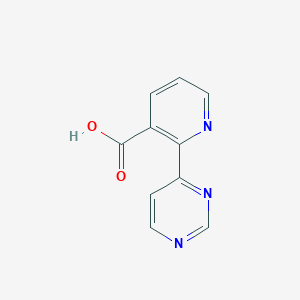

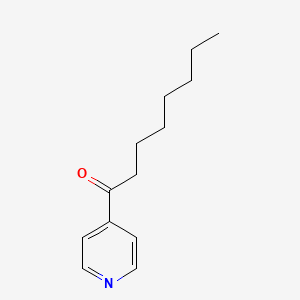
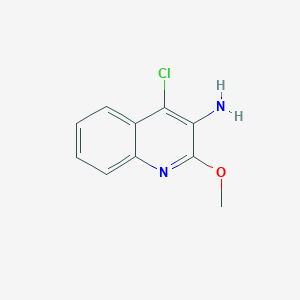
![5-Methyl-7-(pyridin-2-yl)-6-oxa-5-azaspiro[3.4]octane](/img/structure/B11895962.png)
